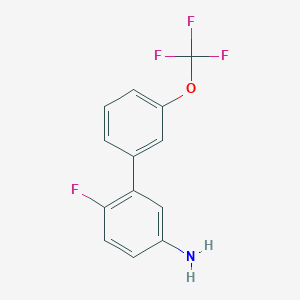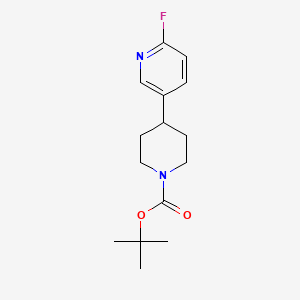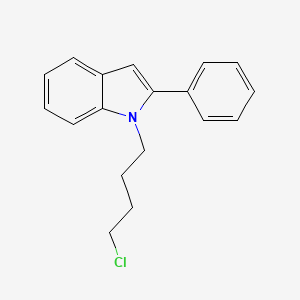![molecular formula C33H36F3N3O4 B12063899 Benzoic acid, 4-methyl-, 3-[7-cyano-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl ester CAS No. 1638212-09-5](/img/structure/B12063899.png)
Benzoic acid, 4-methyl-, 3-[7-cyano-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-methyl-, 3-[7-cyano-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl ester is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core indole structure. The process may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Propyl Ester: This step involves esterification, where the carboxylic acid group of benzoic acid reacts with an alcohol in the presence of an acid catalyst.
Incorporation of the Trifluoroethoxy Group: This can be done through an etherification reaction, where the phenol group reacts with a trifluoroethanol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoic acid moiety.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the cyano group can produce an amine derivative.
Substitution: Substitution reactions can lead to various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It can also be used in the development of new biochemical assays.
Medicine
In medicine, the compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may also find applications in the development of new catalysts and process aids.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance its binding affinity, while the cyano group may participate in hydrogen bonding or electrostatic interactions. The indole core can interact with aromatic residues in the target protein, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 4-methylbenzoic acid and 4-cyanobenzoic acid share structural similarities.
Indole derivatives: Compounds such as 5-cyanoindole and 2,3-dihydroindole are structurally related.
Trifluoroethoxy compounds: Molecules like 2,2,2-trifluoroethanol and its derivatives are similar in terms of functional groups.
Uniqueness
What sets this compound apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties. This makes it a valuable tool in various research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
CAS No. |
1638212-09-5 |
|---|---|
Molecular Formula |
C33H36F3N3O4 |
Molecular Weight |
595.7 g/mol |
IUPAC Name |
3-[7-cyano-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl 4-methylbenzoate |
InChI |
InChI=1S/C33H36F3N3O4/c1-23-8-10-26(11-9-23)32(40)42-16-5-14-39-15-12-27-19-25(20-28(21-37)31(27)39)18-24(2)38-13-17-41-29-6-3-4-7-30(29)43-22-33(34,35)36/h3-4,6-11,19-20,24,38H,5,12-18,22H2,1-2H3/t24-/m1/s1 |
InChI Key |
OTBJKBLLHUELFC-XMMPIXPASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OCCCN2CCC3=C2C(=CC(=C3)C[C@@H](C)NCCOC4=CC=CC=C4OCC(F)(F)F)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCCCN2CCC3=C2C(=CC(=C3)CC(C)NCCOC4=CC=CC=C4OCC(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)
![6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063855.png)


![tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate](/img/structure/B12063870.png)







